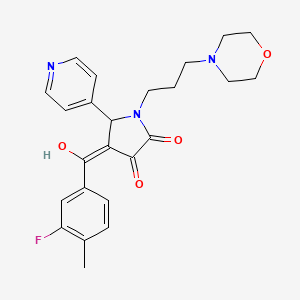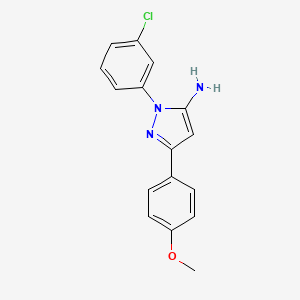
4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C26H34N2O5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. it is typically synthesized in research laboratories using standard organic synthesis techniques.
化学反応の分析
Types of Reactions
4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Industry: Limited industrial applications due to its specialized nature, but may be used in the development of new materials or chemicals.
作用機序
The mechanism of action for 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biochemical processes. Further research is needed to elucidate its exact mechanism and effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-(2-Decanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a bromine atom, potentially altering its reactivity and applications.
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-butoxybenzoate: Contains a longer carbon chain, which may affect its physical and chemical properties.
特性
CAS番号 |
765274-55-3 |
|---|---|
分子式 |
C27H36N2O5 |
分子量 |
468.6 g/mol |
IUPAC名 |
[4-[(E)-(decanoylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H36N2O5/c1-4-6-7-8-9-10-11-12-26(30)29-28-20-21-13-18-24(25(19-21)33-5-2)34-27(31)22-14-16-23(32-3)17-15-22/h13-20H,4-12H2,1-3H3,(H,29,30)/b28-20+ |
InChIキー |
NSVMWCZOXGVPQP-VFCFBJKWSA-N |
異性体SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC |
正規SMILES |
CCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12020309.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020312.png)


![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020343.png)
![N'-{6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12020347.png)


![2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020362.png)

![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12020373.png)
![(2Z)-2-[4-(allyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12020377.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020386.png)
![2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B12020390.png)
